2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Catalog No.
S727969
CAS No.
723286-98-4
M.F
C4H2ClF3N2O
M. Wt
186.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiaz...

CAS Number

723286-98-4

Product Name

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Molecular Formula

C4H2ClF3N2O

Molecular Weight

186.52 g/mol

InChI

InChI=1S/C4H2ClF3N2O/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2

InChI Key

GPXSXZGMVOSWMN-UHFFFAOYSA-N

SMILES

C(C1=NN=C(O1)C(F)(F)F)Cl

Synonyms

2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole

Canonical SMILES

C(C1=NN=C(O1)C(F)(F)F)Cl

Synthesis and Characterization:

-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (also known as 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole) is a heterocyclic compound with the chemical formula C₄H₂ClF₃N₂O. Its synthesis has been reported in scientific literature, often as an intermediate in the preparation of other compounds. For example, a study describes its synthesis through the reaction of 5-methyl-1,3,4-oxadiazole with trifluoroacetic anhydride and phosphorus pentachloride.

Applications in Medicinal Chemistry:

One of the primary applications of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole lies in medicinal chemistry. It has been identified as an intermediate in the synthesis of Sitagliptin, a medication used to treat type 2 diabetes []. Sitagliptin acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its synthesis often involves the use of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole as a key building block [].

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups. The chemical formula is C4H2ClF3N2OC_4H_2ClF_3N_2O, and it features a five-membered oxadiazole ring, which is known for its diverse biological activities. This compound can be synthesized from various precursors and has garnered attention for its potential applications in pharmaceuticals and agrochemicals .

, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The compound may undergo reduction to yield amine derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form more complex structures .

Compounds containing the oxadiazole moiety are known for their wide range of biological activities, including:

  • Antimicrobial Activity: Many oxadiazoles exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties: Some derivatives have shown potential in inhibiting tumor growth.
  • Anti-inflammatory Effects: Certain oxadiazole compounds have been studied for their ability to reduce inflammation in biological systems .

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves several key reactions:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
  • Chloromethylation: Introduction of the chloromethyl group can be performed using reagents like chloromethyl methyl ether or by direct chlorination methods.
  • Trifluoromethylation: The trifluoromethyl group can be introduced via electrophilic fluorination or using specialized reagents like trifluoromethyl sulfonyl fluoride .

The unique properties of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole make it suitable for various applications:

  • Pharmaceuticals: As a potential intermediate in the synthesis of drugs, particularly those targeting metabolic disorders.
  • Agrochemicals: Used in developing pesticides and herbicides due to its biological activity.
  • Material Science: Investigated for its properties in creating functional materials and coatings .

Interaction studies involving 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole often focus on its reactivity with biological macromolecules. Research has shown that:

  • The compound can interact with enzymes and proteins, influencing their activity.
  • Its derivatives have been tested for binding affinity to various biological targets, aiding in drug design processes .

Several compounds share structural similarities with 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. Here are some notable examples:

Compound NameUnique Features
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazoleContains a methyl group instead of trifluoromethyl.
5-(Trifluoromethyl)-1,3,4-oxadiazoleLacks the chloromethyl substituent; simpler structure.
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazoleContains an amino group that enhances biological activity.
5-(Bromomethyl)-2-(trifluoromethyl)-1,3,4-oxadiazoleSimilar halogen but with bromine instead of chlorine.

These compounds highlight the unique combination of functionalities present in 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole that may influence its reactivity and biological activity compared to its analogs .

Cyclodehydration Strategies

Cyclodehydration remains a cornerstone for constructing the 1,3,4-oxadiazole core. A prominent method involves treating N-acylhydrazones with oxidative agents to induce ring closure. For instance, tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, efficiently converts N-acylhydrazones into 2,5-disubstituted 1,3,4-oxadiazoles at room temperature within 30 minutes, achieving yields of 85–92%. Zirconium(IV) chloride (ZrCl₄) in dichloromethane also facilitates cyclodehydration of N,N-diacylhydrazines at ambient temperatures, yielding symmetrical 2,5-diaryl-1,3,4-oxadiazoles in >70% efficiency.

Table 1: Cyclodehydration Agents and Conditions

SubstrateReagentSolventTemp (°C)Yield (%)
N-Acylhydrazonest-BuOIEthanol2585–92
N,N-DiacylhydrazinesZrCl₄CH₂Cl₂2570–78
N-AcylhydrazidesPOCl₃1,2-Dichloroethane8090–97

Phosphorus Oxychloride-Mediated Synthesis

Phosphorus oxychloride (POCl₃) is widely employed for its dual role as a solvent and dehydrating agent. In a patented method, 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine undergoes cyclization in 1,2-dichloroethane with POCl₃ at 80–85°C for 20–24 hours, yielding 90.2% of the target compound. This method minimizes byproducts and simplifies purification, making it industrially scalable.

Key Reaction Pathway:
$$
\text{Hydrazide} + \text{POCl}3 \xrightarrow{\text{80–85°C}} \text{Oxadiazole} + \text{HCl} + \text{H}3\text{PO}_4
$$

Microwave-Assisted Green Chemistry Approaches

Microwave irradiation significantly enhances reaction efficiency. For example, chloramine-T-mediated cyclization of hydrazides under microwave irradiation (300 W, 30-second intervals) reduces reaction times from hours to minutes while maintaining yields >80%. Comparative studies show microwave methods achieve 2.5× faster kinetics and 15–20% higher yields than conventional heating.

Table 2: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Time (min)180–2403–10
Yield (%)65–7580–92
Energy ConsumptionHighLow

Multi-Step Synthetic Routes

Multi-step routes are essential for introducing trifluoromethyl and chloromethyl groups. A two-step protocol involves:

  • Acylation: Reacting ethyl trifluoroacetate with hydrazine to form 1-(trifluoroacetyl)hydrazine.
  • Cyclization: Treating the intermediate with chloroacetyl chloride and POCl₃ to yield the final product. This method achieves 85–90% purity and is adaptable to large-scale production.

Catalytic Systems and Reaction Optimization

Catalysts like graphene oxide (GO) and copper(I) iodide enhance selectivity and efficiency. GO acts as both an oxidant and acid catalyst in aqueous ethanol, enabling one-pot synthesis of 1,3,4-oxadiazoles with 73–89% yields. Copper-catalyzed [3+2] cyclizations of aldoximes and amidines offer substrate flexibility, producing derivatives at 70–85% efficiency under mild conditions.

Optimization Parameters:

  • Solvent: Ethanol-water (1:3) maximizes GO dispersion.
  • Temperature: 80°C balances reaction rate and side-product formation.
  • Catalyst Loading: 5 mol% CuI ensures cost-effective scaling.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-(Chloromethyl)-2-(trifluoromethyl)-1,3,4-oxadiazole

Dates

Last modified: 08-15-2023

Explore Compound Types